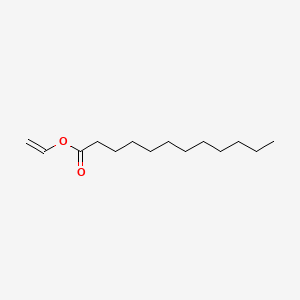

Vinyl laurate

Beschreibung

Contextualization within Vinyl Ester Chemistry and Polymer Science

Vinyl laurate belongs to the vinyl ester class of monomers, which are esters formally derived from vinyl alcohol. wikipedia.org This group includes widely used industrial monomers such as vinyl acetate (B1210297) and vinyl propionate, situating this compound within a family of critical building blocks for polymer production. wikipedia.org The core of its utility in polymer science lies in the reactivity of its vinyl group (–CH=CH₂), which readily participates in polymerization reactions. cymitquimica.com

The presence of the long C12 alkyl chain from lauric acid imparts distinct properties to the resulting polymers, such as hydrophobicity, flexibility, and a low glass transition temperature. scipoly.com This makes this compound a valuable comonomer for modifying the properties of other polymers. For instance, it is frequently copolymerized with vinyl acetate to produce poly(vinyl acetate-co-vinyl laurate) (PVAcVL). google.comfda.report These copolymers exhibit elastomeric properties and have applications ranging from functional coatings to chewing gum bases. cnr.itresearchgate.netnih.gov The incorporation of this compound into polymer chains allows for the fine-tuning of material characteristics like mechanical strength, water repellency, and thermal properties. cnr.itund.edu

Historical Perspective on the Study of this compound and its Polymers

The synthesis of this compound and other long-chain vinyl esters has been a subject of study for several decades. One of the established laboratory-scale methods, detailed in a 1950 Organic Syntheses procedure, involves a vinyl interchange reaction (transvinylation) between lauric acid and vinyl acetate, catalyzed by a mercury salt promoted with sulfuric acid. orgsyn.org This procedure itself was a modification of an earlier patent from 1943. orgsyn.org

Historically, an alternative commercial route for producing vinyl esters was the direct reaction of acetylene (B1199291) with the corresponding carboxylic acids, though this method was less convenient for laboratory preparations due to the need for high-pressure equipment. orgsyn.orggoogle.com Research during the mid-20th century focused on improving the efficiency of the vinyl interchange reaction. A 1961 patent, for example, described an improved process aimed at achieving high yields with minimal loss of the vinyl ester through decomposition or unwanted polymerization, which was a significant challenge at the time. google.com This historical progression highlights the persistent academic and industrial interest in optimizing the synthesis of vinyl esters like this compound to make them more accessible for various applications.

Significance of this compound as a Monomer and Chemical Intermediate

The significance of this compound stems from its dual role as both a versatile monomer for creating novel polymers and a key intermediate in chemical synthesis, particularly in biocatalytic processes.

As a monomer , this compound is used to produce:

Homopolymers : Poly(this compound) (PVL) is synthesized from this monomer, often in the form of latexes. chemicalbook.com

Copolymers : It is a crucial component in copolymers with vinyl acetate (PVAcVL), which are used as elastomeric materials in various commercial products. google.comfda.reportnih.gov Research has also demonstrated its use in creating functional coatings with antioxidant properties and reduced bacterial adhesion when copolymerized with vinyl acetate. cnr.itresearchgate.net

Smart Materials : this compound has been copolymerized with N-isopropylacrylamide to form aqueous colloidal microgels that exhibit thermoresponsive swelling and shrinking behavior. chemicalbook.comacs.org

Nanoparticles : Researchers have developed stimuli-responsive nanoparticles with a poly(this compound-co-vinyl acetate) core. cnr.it These nanoparticles are designed for the in-situ generation and release of surfactants. acs.org

As a chemical intermediate , this compound serves as an effective acyl donor, a role facilitated by the high reactivity of its vinyl ester group. This is particularly valuable in enzyme-catalyzed reactions:

Sugar Esters Synthesis : It is used for the enzymatic synthesis of sucrose (B13894) laurate esters in organic solvents, a reaction catalyzed by proteases. chemicalbook.com It is also employed in the biocatalyzed synthesis of sorbitol laurate and glucose laurate in green solvents known as Natural Deep Eutectic Solvents (NADES). researchgate.net

Starch Modification : this compound is used to synthesize long-chain fatty esters of starch, such as starch laurate. chemicalbook.comitb.ac.id This modification alters the properties of starch, making it more hydrophobic. researchgate.net

Synthesis of Phospholipids : It acts as an acyl donor in the transesterification of L-α-glycerophosphorylcholine (GPC) to produce lysophosphatidylcholine (B164491) (LPC), a reaction catalyzed by lipase (B570770).

Advanced Materials : this compound has been used in the preparation of porous conducting polymer foams, which have potential applications as gas sensors. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of this compound compiled from various scientific sources.

| Property | Value | Source(s) |

| CAS Number | 2146-71-6 | cymitquimica.comchembk.comechemi.com |

| Molecular Formula | C₁₄H₂₆O₂ | cymitquimica.comchembk.comechemi.com |

| Molar Mass | 226.35 g/mol | chembk.com |

| Appearance | Clear, colorless to pale yellow liquid | cymitquimica.comchemicalbook.comwacker.com |

| Boiling Point | 254 °C at 1013 hPa | chemicalbook.comchembk.com |

| 142-143 °C at 10 mm Hg | orgsyn.org | |

| Density | 0.871 g/mL at 20 °C | chemicalbook.comchembk.com |

| Melting Point | 7 °C | chembk.comechemi.com |

| Flash Point | 125 - 136 °C | chemicalbook.comchembk.comechemi.com |

| Refractive Index (n²⁰/D) | 1.441 | echemi.com |

| Water Solubility | Slightly soluble (1 g/L at 20 °C) | chembk.comechemi.com |

Table 2: Selected Research Findings and Applications of this compound

This table outlines significant research applications of this compound as a monomer and a chemical intermediate.

| Application Area | Research Finding | Significance | Source(s) |

| Polymer Synthesis | Copolymerization with vinyl acetate to form elastomeric materials. | Creates flexible polymers used in chewing gum base and functional coatings. | google.comcnr.itnih.gov |

| Smart Materials | Copolymerization with N-isopropylacrylamide. | Forms thermo-responsive microgels for potential use in controlled release systems. | chemicalbook.comacs.org |

| Nanotechnology | Synthesis of hydrolyzable poly(this compound-co-vinyl acetate) nanoparticles. | Creates a platform for the stimuli-responsive, in-situ release of surfactants. | cnr.itacs.org |

| Biocatalysis | Acyl donor for enzymatic synthesis of sucrose laurate. | Provides a route to valuable sugar esters used as emulsifiers. | chemicalbook.com |

| Biopolymer Modification | Transesterification with starch in DMSO. | Produces hydrophobic starch laurate esters with varying degrees of substitution. | itb.ac.idresearchgate.net |

| Sensor Technology | Used in the preparation of porous conducting polymer foams. | Development of soft materials for potential use as gas sensors. | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h4H,2-3,5-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVVKKSPKXTQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26246-91-3 | |

| Record name | Poly(vinyl laurate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26246-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7074953 | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-71-6 | |

| Record name | Vinyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL DODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP59R9UN62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of Vinyl Laurate

Esterification Reactions for Vinyl Laurate Production

Esterification and transesterification reactions are the most common methods for synthesizing this compound. These processes involve the reaction of a lauric acid source with a vinyl group donor.

Transesterification of Vinyl Acetate (B1210297) with Lauric Acid

A widely employed method for producing this compound is the vinyl interchange or transesterification reaction between lauric acid and vinyl acetate. google.com This reaction is typically catalyzed by mercury salts.

The transesterification of lauric acid with vinyl acetate is effectively catalyzed by a system involving mercuric acetate and sulfuric acid. google.comorgsyn.org Mercuric acetate serves as the primary catalyst, while a small amount of concentrated or fuming sulfuric acid acts as a promoter. google.com The reaction is terminated and the acidic catalyst is neutralized by the addition of sodium acetate. google.comprepchem.com

One specific procedure involves dissolving lauric acid in vinyl acetate, followed by the addition of mercuric acetate. prepchem.com After a brief period of stirring, a few drops of sulfuric acid are added to initiate the reaction. prepchem.com Upon completion, sodium acetate is introduced to neutralize the sulfuric acid. google.com

| Catalyst System Component | Function | Reference |

| Mercuric Acetate | Primary Catalyst | google.com |

| Sulfuric Acid | Promoter | google.com |

| Sodium Acetate | Neutralizing Agent | google.com |

The optimization of reaction conditions is crucial for achieving high yields of this compound. The reaction is typically conducted under reflux, which corresponds to the boiling point of the vinyl acetate reactant, for several hours. prepchem.com For instance, a reaction mixture of lauric acid, vinyl acetate, mercuric acetate, and sulfuric acid can be heated under reflux for 3 hours. prepchem.com

To prevent unwanted side reactions and polymerization, the synthesis is often carried out under an inert atmosphere, such as a stream of nitrogen. prepchem.com Continuous magnetic stirring is necessary to ensure proper mixing of the reactants and catalyst. prepchem.com After the reaction, the excess vinyl acetate is removed by distillation, and the final product, this compound, is purified by vacuum distillation. orgsyn.org A 94% conversion and a 90% yield of the theoretical amount have been reported using these conditions. google.com

| Parameter | Condition | Reference |

| Temperature | Reflux (approx. 70-80°C) | orgsyn.org |

| Atmosphere | Inert (Nitrogen stream) | prepchem.com |

| Reaction Time | 3 hours | prepchem.com |

| Agitation | Magnetic Stirring | prepchem.com |

Catalytic Systems in Transesterification (e.g., mercuric acetate, sulfuric acid, sodium acetate)

Reaction of Acetylene (B1199291) with Lauric Acid

An alternative route to this compound involves the direct reaction of acetylene gas with lauric acid. orgsyn.orggoogle.com This process, while less common for small-scale laboratory preparations, is a viable industrial method. orgsyn.org The reaction is typically performed at elevated temperatures, for example, 220°C. google.com

A mixture of zinc laurate and lauric acid can serve as the liquid phase and catalytic medium through which acetylene gas is passed. google.com In one example, acetylene saturated with water is fed through a heated mixture of 80% zinc laurate and 20% lauric acid, while additional lauric acid is simultaneously fed into the reactor. google.com The this compound product is then recovered from the exiting gas stream by condensation. google.com

Enzymatic Synthesis of this compound and Related Esters

Enzymatic methods, particularly those using lipases, offer a green and highly selective alternative to chemical synthesis. These reactions proceed under mild conditions and reduce the formation of byproducts. researchgate.net The transesterification of a fatty acid with a vinyl ester, such as this compound, is often an irreversible reaction because the co-product, vinyl alcohol, tautomerizes to the highly volatile acetaldehyde, which is easily removed from the reaction medium. researchgate.netnih.gov

Several lipases have demonstrated high efficacy in catalyzing the synthesis of this compound and other sugar esters using this compound as an acyl donor.

Candida antarctica lipase (B570770) B (CALB): This lipase, particularly in its immobilized form (e.g., Novozym 435), is one of the most widely used and efficient biocatalysts for this type of transesterification. nih.govmdpi.comsemanticscholar.orgnih.gov It has been successfully used in the synthesis of various esters, including sorbitol laurate and citronellyl laurate, by reacting the corresponding alcohol with this compound. nih.govscielo.br Studies have shown that CALB can achieve high conversion rates under optimized conditions in various solvent systems. nih.govacs.org For example, in the synthesis of sorbitol laurate, Novozym 435 achieved a 28% molar conversion of this compound after 48 hours at 50°C. nih.govnih.gov In the synthesis of sucrose (B13894) laurate, CALB was found to be particularly useful for preparing 6,6'-di-acylsucrose. core.ac.uk

Aspergillus oryzae lipase (AOL): Lipase from Aspergillus oryzae is another versatile biocatalyst used in ester synthesis. nih.gov It has been shown to catalyze the synthesis of glucose laurate from glucose and this compound with high productivity. researchgate.net One study reported that AOL was effective in producing various flavor esters through esterification reactions. researchgate.net

Candida rugosa lipase (CRL): CRL is a commercially significant lipase used in various transesterification reactions. acs.org While it can be sensitive to alcohols like methanol, it has been employed for the synthesis of structured lipids. acs.orgnih.gov For instance, an isoform of CRL, LIP1, was used to synthesize structured lipids by transesterification, achieving the highest incorporation of oleic acid at 45°C. nih.gov

Thermomyces lanuginosus lipase (TLL): This lipase, often used in an immobilized form (e.g., Lipozyme TL IM), is also effective for transesterification reactions involving this compound. mdpi.comsemanticscholar.org It has been used for the acylation of sucrose with this compound, showing high selectivity for the synthesis of 6-O-lauroylsucrose. core.ac.ukresearchgate.net In a comparative study, TLL and CALB showed different regioselectivity in the acylation of lactulose (B1674317) with this compound, with TLL favoring the 6'-O- position. mdpi.comsemanticscholar.org

| Lipase Source | Common Application with this compound | Key Findings | References |

| Candida antarctica lipase B (CALB) | Synthesis of sugar esters (sorbitol, sucrose) and other esters | Highly efficient and widely used; produces 6,6'-di-acylsucrose. | nih.govmdpi.comnih.govcore.ac.uk |

| Aspergillus oryzae lipase (AOL) | Synthesis of glucose laurate | Catalyzes synthesis with excellent productivity. | researchgate.net |

| Candida rugosa lipase (CRL) | Synthesis of structured lipids | Effective under mild conditions (e.g., 45°C). | acs.orgnih.gov |

| Thermomyces lanuginosus lipase (TLL) | Synthesis of sucrose esters (6-O-lauroylsucrose) and thioesters | Exhibits high regioselectivity for the 6-position of sucrose. | core.ac.ukresearchgate.netmdpi.com |

Role of Deep Eutectic Solvents (DES) in Biocatalysis

Deep Eutectic Solvents (DESs) have emerged as promising green and sustainable alternatives to conventional organic solvents in biocatalytic processes. researchgate.netresearchgate.net These solvents, typically formed by mixing a hydrogen bond acceptor (like an ammonium (B1175870) salt) with a hydrogen bond donor (such as urea (B33335) or glycerol), offer advantages like low cost, biodegradability, and ease of preparation. researchgate.netcirad.fr In the context of biocatalysis, DESs can enhance the solubility of polar substrates like sugars while maintaining enzyme stability and activity, which is often a challenge in non-aqueous environments. uminho.ptnih.gov

Research into the enzymatic synthesis of sugar fatty acid esters, such as glucose laurate from glucose and this compound, has highlighted the potential of DESs. uminho.ptnih.gov In these transesterification reactions, the choice of DES components is critical and can significantly influence reaction conversion rates. uminho.ptnih.gov For example, studies have investigated various DES mixtures for lipase-catalyzed reactions. A combination of the lipase from porcine pancreas (LPP) with a DES composed of choline (B1196258) chloride and glycerol (B35011) (DES 2) resulted in a 98% product yield for glucose laurate after 24 hours. uminho.ptnih.gov In contrast, lipases from Aspergillus oryzae (LAO) and Candida rugosa (LCR) showed efficient production (over 60% conversion) in a DES made of tetrabutylammonium (B224687) bromide and imidazole (B134444) (DES 3). uminho.ptnih.gov

The viscosity of DESs and their interaction with substrates are key factors affecting reaction kinetics. researchgate.netcirad.fr While high viscosity can be a challenge, it doesn't always correlate with lower reaction rates. In some cases, the initial reaction rate in DESs has been found to be higher than in conventional solvents like n-hexane, likely due to favorable substrate solvation. researchgate.net Furthermore, some DESs have been designed where one of the components also acts as a substrate, creating a "2-in-1" system that simplifies the reaction medium. nih.gov For instance, a DES made of sorbitol and choline chloride has been used for the synthesis of sorbitol laurate, where sorbitol is both a solvent component and the acyl acceptor for this compound. nih.gov However, not all DESs are universally suitable; those based on dicarboxylic acids or ethylene (B1197577) glycol have been observed to cause side reactions or reduce lipase activity. cirad.frmdpi.com

Table 1: Performance of Different DES Systems in Lipase-Catalyzed Glucose Laurate Synthesis Data derived from studies on transesterification of glucose with this compound. uminho.ptnih.gov

| DES Composition (Molar Ratio) | Lipase Source | Reaction Time (hours) | Conversion/Product Yield |

| Choline Chloride/Urea (DES 1) | Candida rugosa (LCR), Porcine Pancreas (LPP) | 48 | >80% (for glucose acetate)¹ |

| Choline Chloride/Glycerol (DES 2) | Porcine Pancreas (LPP) | 24 | 98% |

| Tetrabutylammonium Bromide/Imidazole (DES 3) | Aspergillus oryzae (LAO), Candida rugosa (LCR) | Not specified | >60% |

¹Note: Data for DES 1 refers to the synthesis of glucose acetate from vinyl acetate, indicating the system's effectiveness for smaller substrates. uminho.ptnih.gov

Solvent-Free Enzymatic Acylation Systems

The enzymatic acylation of various compounds using this compound as the acyl donor has been successfully demonstrated in solvent-free conditions. scientificlabs.co.ukacs.org A notable application is the acylation of cellulose (B213188). scientificlabs.co.uknih.gov In one study, Avicel cellulose was directly acylated with this compound in a solvent-free system using immobilized esterase from hog liver or cutinase from Fusarium solani, achieving a degree of esterification of 1.3%. nih.gov This direct enzymatic acylation of cellulose with a long-chain fatty acid was a significant finding. nih.gov

Solvent-free systems have also been intensified using technologies like microwave irradiation. acs.org In the biocatalyzed production of sorbityl laurate, a solvent-free reaction between sorbitol and this compound was conducted under microwave heating. acs.org This approach proved feasible, with this compound being a more suitable substrate than lauric acid because it is a liquid at room temperature and can act as an adjuvant in the mixture. acs.org The efficiency of solvent-free systems can be influenced by factors such as the amount of enzyme and the molar ratio of the substrates. scispace.comacs.org For instance, in the synthesis of isoamyl acetate, increasing the enzyme concentration beyond a certain point led to a decrease in the reaction rate due to mass transfer limitations. scispace.com

Table 2: Examples of Solvent-Free Enzymatic Acylation Using this compound

| Substrate | Enzyme | Reaction Conditions | Product | Finding/Yield |

| Avicel Cellulose | Immobilized esterase from hog liver / cutinase from Fusarium solani | Solvent-free | Cellulose Laurate | Degree of esterification: 1.3%. nih.gov |

| Sorbitol | Novozym 435 | Solvent-free, Microwave heating | Sorbityl Laurate | Yield of 13 ± 1% with a 1:11 sorbitol to this compound molar ratio. acs.org |

| Prunin | Novozym 435 | Solvent-free system with this compound up to 4000 mM | Prunin 6″-O-laurate | A kinetic model was successfully applied to the solvent-free system. researchgate.net |

Chemo-Enzymatic Hybrid Approaches in this compound Synthesis

Chemo-enzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both methodologies, such as the high selectivity of enzymes and the broad applicability of chemical reactions. mdpi.comacs.org These hybrid strategies are increasingly used to create efficient and sustainable routes for the production of complex molecules. mdpi.comunito.it The process can involve sequential reactions where a chemical step precedes an enzymatic one, or vice versa.

A clear example of a chemo-enzymatic approach that utilizes this compound is the modification of polysaccharides like cellulose. The process can begin with a chemical pretreatment step to alter the substrate's physical structure, making it more accessible to enzymes. For instance, cellulose has been pretreated with the ionic liquid 1-n-butyl-3-methylimidazolium chloride (BMIMCl) to disrupt its crystalline structure. nih.gov This chemically-treated cellulose is then subjected to a solvent-free enzymatic acylation using this compound as the acyl donor and an immobilized esterase or cutinase as the biocatalyst to produce cellulose laurate. nih.gov

Another application is the synthesis of novel bioactive compounds. researchgate.net In a two-step modification of perillyl alcohol, the process started with the enzymatic glucosylation of perillyl alcohol with D-(+)-glucose. researchgate.net The resulting product, perillyl glucoside, was then esterified in a subsequent enzymatic step using this compound as the acyl donor and lipase B from Candida antarctica. researchgate.net This sequential enzymatic approach, which can be considered a type of biocatalytic hybrid method, successfully produced a perillyl glucoside fatty ester, a derivative with modified physicochemical properties. researchgate.net These examples demonstrate how this compound serves as a key building block in multi-step hybrid processes that aim to produce functionalized biopolymers and novel phytochemical derivatives.

Polymerization of Vinyl Laurate

Free Radical

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl esters like vinyl laurate. However, this method presents significant challenges in achieving well-controlled polymer structures.

The polymerization of vinyl esters, including this compound, is characterized by a high reactivity of the propagating radical and a lower reactivity of the monomer. mdpi.com This disparity leads to a high frequency of side reactions that complicate the synthesis of uniform polymers. mdpi.comresearchgate.net These side reactions include:

Head-to-Head Addition: In addition to the typical head-to-tail monomer addition, head-to-head addition can occur, introducing structural irregularities into the polymer backbone. mdpi.comrsc.orgmdpi.com This creates a primary radical that is less stable and can affect subsequent reactions. mdpi.comresearchgate.net For vinyl acetate (B1210297), a related vinyl ester, head-to-head addition accounts for a small but significant percentage of additions, and this is expected to be similar for other vinyl esters. mdpi.comresearchgate.net

Chain Transfer Reactions: The high reactivity of the propagating poly(vinyl ester) radical makes it prone to chain transfer reactions, which can limit the final molecular weight and introduce branching. mdpi.comrsc.org These can occur to the monomer, solvent, and polymer. mdpi.comresearchgate.net

Chain Transfer to Monomer: This reaction can lead to the formation of a macromonomer, which can then be copolymerized to create long-chain branches. mdpi.comresearchgate.net

Chain Transfer to Polymer: Both intramolecular (backbiting) and intermolecular chain transfer to the polymer backbone can occur. mdpi.comrsc.org Intermolecular transfer results in branching, with side chains attached either through an ester group or directly via a carbon-carbon bond. mdpi.com

Chain Transfer to Solvent: The choice of solvent is crucial, as transfer to solvent molecules can also terminate growing chains. rsc.org

These side reactions make it difficult to produce high molecular weight poly(this compound) with a narrow molecular weight distribution using conventional free radical polymerization. mdpi.comresearchgate.net

Kinetic studies of the homopolymerization of this compound provide insights into the reaction rates and mechanisms. Early studies using gamma-radiation to initiate the polymerization of this compound in the liquid phase determined the activation energy to be 6.65 kcal/mole. bme.hu The rate of polymerization was found to be dependent on the dose rate of initiation. bme.hu

Monitoring the kinetics of polymerization is crucial for understanding the "living" character of the polymerization system. acs.org Techniques such as dilatometry, gas chromatography, size-exclusion chromatography, and NMR spectroscopy can be used to follow the monomer conversion over time. bme.huacs.org For controlled polymerization systems, a linear relationship between the natural logarithm of the inverse of monomer conversion and time is expected, indicating a constant concentration of propagating radicals. acs.org Deviations from this linearity can suggest the occurrence of termination or other side reactions. acs.org

Challenges and Side Reactions in Vinyl Ester Polymerization (e.g., head-to-head addition, chain transfer)

Controlled/Living Radical Polymerization (RDRP) of this compound

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (RDRP) techniques have been developed. mdpi.com These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. mdpi.commdpi.com Among the various RDRP methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be particularly versatile and effective for vinyl esters like this compound. mdpi.commdpi.com Other techniques like cobalt-mediated radical polymerization have also been used to synthesize block copolymers containing poly(this compound). mdpi.comdntb.gov.ua

RAFT polymerization is a degenerative chain transfer process that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent. mdpi.comsigmaaldrich.com This technique offers excellent control over the polymerization of a wide range of monomers, including less-activated monomers (LAMs) like vinyl esters. mdpi.commdpi.com The success of RAFT polymerization hinges on the establishment of a rapid equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species. mdpi.com

The choice of the RAFT agent is critical for a successful RAFT polymerization, as its effectiveness is determined by the nature of the R and Z substituents, which must be tailored to the specific monomer being polymerized. mdpi.comsigmaaldrich.com For less-activated monomers like this compound, which form highly reactive propagating radicals, less-active RAFT agents are required to ensure that the fragmentation of the intermediate radical is favored over addition. mdpi.comacs.org

The general reactivity of RAFT agents is influenced by the Z-group in the following order: dithioesters > trithiocarbonates > dithiocarbamates > xanthates. sigmaaldrich.comacs.org

Xanthates (Z = O-alkyl): These are often the best choice for the polymerization of vinyl esters. mdpi.com They provide good control over molecular weight and dispersity without significantly retarding the polymerization rate. mdpi.com O-ethyl xanthates are commonly used. researchgate.net

Dithiocarbamates (Z = N-alkyl-N-aryl): N,N-disubstituted dithiocarbamates can also control the polymerization of vinyl esters. mdpi.com While they can control molecular weight, they may result in polymers with broader molecular weight distributions compared to xanthates. mdpi.com Some dithiocarbamates with intermediate activity have been developed to control the polymerization of both more-activated and less-activated monomers. researchgate.net

Trithiocarbonates and Dithioesters: These RAFT agents are generally too active for vinyl ester polymerization and can lead to inhibition or significant retardation. mdpi.com They are more suitable for more-activated monomers (MAMs) like styrenes and acrylates. mdpi.comresearchgate.net

The following table summarizes the suitability of different RAFT agent classes for vinyl ester polymerization:

| RAFT Agent Class | Z-Group | Suitability for Vinyl Esters | Reference |

| Xanthates | -OR' | High | mdpi.com |

| Dithiocarbamates | -NR'₂ | Moderate to High | mdpi.comresearchgate.net |

| Trithiocarbonates | -SR' | Low (Inhibition) | mdpi.com |

| Dithioesters | -R' | Low (Inhibition) | mdpi.com |

The mechanism of RAFT polymerization involves a series of addition and fragmentation steps, as depicted in the simplified scheme below. mdpi.com

Simplified RAFT Mechanism:

Initiation: A standard radical initiator generates a propagating radical (P•n).

Addition: The propagating radical adds to the C=S bond of the RAFT agent to form an intermediate radical.

Fragmentation: The intermediate radical fragments, releasing a new radical (R•) and forming a dormant polymer chain capped with the thiocarbonylthio group.

Re-initiation: The expelled radical (R•) initiates the polymerization of a new monomer.

Main Equilibrium: A rapid equilibrium is established where the dormant polymer chains are reversibly activated by reacting with propagating radicals.

For vinyl esters, the key to a controlled polymerization is to ensure that the rate of fragmentation is much higher than the rate of propagation. mdpi.com If the intermediate radical is too stable, as is the case with highly active RAFT agents like dithioesters, fragmentation is disfavored, leading to retardation or inhibition as the intermediate radicals are consumed by termination reactions. mdpi.com The less stabilizing Z-groups of xanthates and certain dithiocarbamates create a less stable intermediate radical, promoting the necessary fragmentation for the RAFT process to proceed efficiently with vinyl esters. mdpi.commdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Control over Molecular Weight and Dispersity

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent RDRP method that enables significant control over the polymerization of vinyl esters. mdpi.com By selecting an appropriate RAFT agent, typically of the xanthate or N-aryl dithiocarbamate (B8719985) class, it is possible to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). mdpi.comresearchgate.net

The mechanism of RAFT involves a rapid equilibrium between active, propagating polymer chains and dormant chains, mediated by the RAFT agent. This process minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination and chain transfer reactions that lead to broad dispersity. researchgate.net For vinyl esters, the choice of the Z and R groups on the RAFT agent (a thiocarbonylthio compound) is critical. nih.gov O-alkyl xanthates and N-alkyl-N-aryldithiocarbamates are particularly effective for LAMs like this compound because they form less-stable intermediate radicals, which is necessary for a successful transfer process with highly reactive propagating radicals. nih.gov This control allows for the synthesis of polymers with molecular weights up to and exceeding 1,000,000 g/mol with excellent agreement with theoretical values. nih.gov

| RAFT Agent Type for Vinyl Esters | Level of Control | Reference |

| Xanthates | Effective control over molecular weight and dispersity | mdpi.com |

| N-aryl dithiocarbamates | Effective control over molecular weight and dispersity | mdpi.com |

| N,N-dialkyl dithiocarbamates | Control over molecular weight, but broader dispersity | mdpi.com |

| Fluorodithioformates | Proposed as universal RAFT agents | mdpi.com |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain end, forming a dormant alkoxyamine species. wikipedia.org This reversible termination allows for controlled chain growth. wikipedia.org While NMP is effective for a wide range of monomers, its application to vinyl esters like this compound is generally considered challenging. nih.govmdpi.com NMP has not been proven to be a suitable methodology for providing control over the molecular characteristics of polymers based on vinyl esters. nih.gov The technique relies on a thermally labile C-O bond in the alkoxyamine, which decomposes upon heating to generate the propagating radical and the mediating nitroxide radical.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust RDRP method that employs a transition metal catalyst (commonly copper) to reversibly activate a dormant species (an alkyl halide) to generate a propagating radical. researchgate.netwikipedia.orgspringernature.com This process establishes an equilibrium between the active and dormant chains, enabling the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures. wikipedia.orgspringernature.com

Despite its versatility, ATRP has limitations, and its application to less activated monomers such as vinyl esters has proven difficult. nih.govcmu.edu Calculations have suggested that under conditions where the ATRP of monomers like acrylonitrile (B1666552) or methyl acrylate (B77674) would proceed efficiently, the polymerization of vinyl acetate would be extremely slow, taking potentially years to reach high conversion. cmu.edu Consequently, ATRP is not typically the preferred method for achieving controlled polymerization of this compound. nih.govmdpi.com

Organometallic-Mediated Polymerizations (OMRP)

Organometallic-Mediated Radical Polymerization (OMRP) is a class of controlled radical polymerization that uses an organometallic complex to reversibly terminate the propagating radical, thereby controlling the polymerization process. researchgate.netislandscholar.caed.ac.uk This technique has shown significant progress in the controlled polymerization of challenging less activated monomers, including vinyl esters. researchgate.net Among the various metals explored, cobalt complexes have been particularly successful in this area. ed.ac.uk

Cobalt-Mediated Radical Polymerization

Cobalt-Mediated Radical Polymerization (CMRP) is a powerful OMRP technique for controlling the polymerization of vinyl esters. researchgate.netwikipedia.org Specifically, cobalt(II) diacetylacetonate (Co(acac)₂) has been successfully used to control the radical polymerization of this compound in solution. researchgate.net This method allows for the synthesis of poly(this compound) with predictable molecular weights and reasonably low polydispersity indices (PDI or Đ). researchgate.net

Research has demonstrated the ability to produce poly(this compound) and diblock copolymers like poly(this compound)-b-poly(vinyl stearate) using CMRP. researchgate.netresearchgate.net These polymerizations can achieve molecular weights up to 15,000 g·mol⁻¹ with dispersity values below 1.3. researchgate.net The process often utilizes a redox initiator system, such as lauroyl peroxide combined with citric acid, to initiate polymerization at moderate temperatures. researchgate.net

| Polymerization System | Monomer | Achieved Mn (g·mol⁻¹) | Dispersity (Đ) | Reference |

| CMRP with Co(acac)₂ | This compound | Up to 15,000 | < 1.3 | researchgate.net |

| CMRP with Co(acac)₂ | Poly(this compound)-b-poly(vinyl stearate) | - | - | researchgate.netresearchgate.net |

Emulsion

Emulsion polymerization is a common industrial process for producing poly(vinyl ester)s. mdpi.com This heterogeneous polymerization technique involves dispersing the monomer in an aqueous medium with the aid of a surfactant. This compound can be used as a comonomer in emulsion polymerization to modify the properties of the final polymer latex. For instance, it can be copolymerized with vinyl acetate to create binders for coatings and adhesives. google.comvaepolymers.com The inclusion of this compound can enhance properties such as water resistance and flexibility of the resulting polymer film. vaepolymers.com A stimuli-responsive nanoparticle platform has been synthesized via the copolymerization of this compound and vinyl acetate, demonstrating a modern application of this technique. nih.gov

Polymerization in Supercritical Carbon Dioxide (scCO₂)

Polymerization in supercritical carbon dioxide (scCO₂) offers an alternative to traditional organic solvents, presenting a more environmentally friendly approach. mdpi.comgoogle.com The solubility of polymers in scCO₂ is a critical factor, and the copolymerization of monomers like vinyl acetate with other vinyl esters, including this compound, can enhance this solubility. mdpi.com This enhanced solubility is beneficial for applications such as reactive stabilizers for dispersion polymerization in scCO₂. mdpi.com The phase behavior of binary mixtures of this compound and carbon dioxide has been studied at high pressures and various temperatures, providing fundamental data for designing such polymerization processes. researchgate.net A method has been developed for producing water-redispersible polymer powders by polymerizing a mixture of monomers, including this compound and vinyl acetate, in the presence of supercritical carbon dioxide. google.com

Copolymerization of Vinyl Laurate

Statistical

Statistical copolymerization involves the random incorporation of monomer units into the polymer chain. The distribution and proportion of these units are governed by the monomer feed ratios and their respective reactivity ratios.

Amphiphilic copolymers of N-vinylpyrrolidone (NVP) and vinyl laurate (VL) have been synthesized to explore how different polymer chain architectures affect their properties in aqueous solutions. mdpi.comresearchgate.net Researchers have successfully created both statistical and block-like copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comnih.gov

The synthesis of statistical copolymers was typically conducted in a 1,4-dioxane (B91453) solvent, using S-(2-ethyl propionate)-O-ethyl xanthate as the RAFT agent and azobisisobutyronitrile (AIBN) as the initiator. mdpi.comnih.gov The resulting amphiphilic copolymers exhibit properties that are dependent on the arrangement and ratio of the hydrophilic NVP and hydrophobic VL units along the polymer backbone. mdpi.comresearchgate.netdntb.gov.ua

This compound readily copolymerizes with other vinyl esters like vinyl acetate (B1210297) (VAc), as they are both less activated monomers. mdpi.com This copolymerization is utilized to create materials with tailored properties. For instance, poly(vinyl acetate-co-vinyl laurate) has been used as the core for nanoparticles designed to control oil-water interfaces. cnr.it

Commercial production of these copolymers often involves solution polymerization, with this compound serving as a high-boiling vinyl ester comonomer. google.com The incorporation of the laurate unit, with its long alkyl side chain, acts as an internal plasticizer, reducing the glass transition temperature (Tg) and increasing the flexibility of the resulting polymer compared to polyvinyl acetate homopolymer. j-vp.co.jp The proportion of this compound in the copolymer can be significant, ranging from 20% to 80% by weight, to achieve desired characteristics. google.com

Table 1: Composition of Vinyl Acetate-Vinyl Laurate Copolymers google.com This table is interactive. You can sort and filter the data.

| Preferred Weight % this compound | More Preferred Weight % this compound | Most Preferred Weight % this compound | Preferred Weight % Vinyl Acetate | More Preferred Weight % Vinyl Acetate | Most Preferred Weight % Vinyl Acetate |

|---|---|---|---|---|---|

| 20-80% | 40-80% | 50-80% | 20-80% | 20-60% | 20-50% |

The copolymerization of this compound with N-isopropylacrylamide (NIPAm) is a key method for creating thermoresponsive microgels. cnr.itacs.org These colloidal particles exhibit a volume phase transition, meaning they can reversibly swell and shrink in response to temperature changes. acs.org

The incorporation of the hydrophobic this compound monomer into the polymer structure significantly affects the Lower Critical Solution Temperature (LCST) of the system. researchgate.net Research shows that adding this compound lowers the LCST and broadens the transition region. researchgate.net For example, a carboxyl-terminated N-isopropylacrylamide/vinyl laurate copolymer coupled with chitosan (B1678972) exhibited an LCST of approximately 26°C. researchgate.net These microgels, synthesized with varying ratios of NIPAm and this compound, have been investigated for applications such as controlled drug delivery and gene transfection. cnr.itresearchgate.net At elevated temperatures in the presence of an electrolyte, these poly(NIPAM-co-vinyl laurate) microgels can form irreversible flocs and macroscopic gels, a behavior distinct from that of pure poly(NIPAM) microgels. acs.org

Table 2: Properties of Poly(NIPAm-co-vinyl laurate) Microgels This table is interactive. You can sort and filter the data.

| Property | Observation | Reference(s) |

|---|---|---|

| Thermoresponse | Microgels reversibly shrink and swell upon heating and cooling. | acs.org |

| LCST | Incorporation of this compound lowers the LCST of the copolymer solution. | researchgate.netresearchgate.net |

| Aggregation | Facilitates the formation of hydrophobic microdomains below the LCST. | researchgate.net |

| Flocculation | Forms irreversible flocs and gels when heated in an electrolyte solution. | acs.org |

Copolymerization of this compound, a less activated monomer (LAM), with styrene (B11656), a more activated monomer (MAM), presents challenges due to the significant difference in monomer reactivity. mdpi.com Styrene radicals strongly prefer to add another styrene monomer, leading to a high reactivity ratio for styrene (rSt) and a very low one for the vinyl ester. For the comparable styrene/vinyl acetate pair, the reactivity ratios are rSt = 55 and rVAc = 0.01. nsf.gov This mismatch means that copolymerization tends to produce polymers rich in styrene initially, leading to considerable compositional drift as the reaction proceeds. mdpi.com

Despite this, copolymers of linear vinyl esters (LVEs) like this compound with styrene have been synthesized. und.edu The incorporation of this compound has a pronounced effect on the thermal properties of the resulting polymer. Research has shown that the glass transition temperature (Tg) of polystyrene can be significantly reduced by the inclusion of LVE units. und.edu

Table 3: Effect of Linear Vinyl Ester (LVE) on Polystyrene Properties und.edu This table is interactive. You can sort and filter the data.

| Property | Finding |

|---|---|

| Glass Transition Temperature (Tg) | Reduced from 87°C to 53°C with the incorporation of 1 to 19 mol% LVE. |

| Number Average Molecular Weight (Mn) | Decreased with increasing LVE content in the copolymer. |

Similar to styrene, methyl methacrylate (B99206) (MMA) is a more activated monomer (MAM) whose radical has a strong preference for adding another MMA monomer over a less activated this compound monomer. mdpi.com This reactivity difference, highlighted by reactivity ratios in similar systems (e.g., rMMA ≈ 1.69 vs. rNVP = 0.03), leads to the preferential incorporation of MMA into the copolymer chain. mdpi.comtubitak.gov.tr

Copolymers of LVEs, including this compound, with methyl methacrylate have been successfully created through bulk or solution polymerization methods. und.edu A key finding from these studies is the internal plasticizing effect of the this compound. The long, flexible alkyl side chains from the laurate units increase segmental motion within the polymer backbone. und.edu This results in a decrease in both the glass transition temperature (Tg) and the average molecular weight of the copolymer as the proportion of this compound is increased. und.edu

This compound has been successfully copolymerized with acrylic acid. und.edu Acrylic acid can be included as an auxiliary monomer in the polymerization of vinyl acetate and this compound systems. google.com The synthesis of LVE-acrylic acid copolymers has been achieved through solution copolymerization. und.edu As with other comonomers, the incorporation of this compound units tends to lower the glass transition temperature and average molecular weight of the resulting copolymer due to the plasticizing effect of its long side chain. und.edu

Copolymerization with Ethylene (B1197577)

Block

Block copolymers containing a poly(this compound) segment are synthesized using controlled radical polymerization techniques, which allow for the sequential addition of different monomer blocks, resulting in well-defined macromolecular architectures.

Amphiphilic block copolymers composed of a hydrophilic poly(N-vinylpyrrolidone) (PNVP) block and a hydrophobic poly(this compound) (PVL) block have been synthesized. researchgate.netmdpi.comnih.gov These materials are of interest for investigating how polymer architecture influences properties in aqueous solutions. researchgate.netmdpi.comnih.gov

The synthesis is typically achieved via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comnih.gov A general method involves the initial polymerization of N-vinylpyrrolidone (NVP) to create a PNVP macro-chain transfer agent (macro-CTA). mdpi.com This is followed by the chain extension of the macro-CTA with this compound monomer to form the second block. mdpi.comnih.govmdpi.com

A specific reported synthesis used S-(2-ethyl propionate)-O-ethyl xanthate as the RAFT agent and azobisisobutyronitrile (AIBN) as the radical initiator in 1,4-dioxane as a solvent. mdpi.comnih.gov This approach allows for the creation of well-defined PNVP-b-PVL copolymers. mdpi.com

Table 3: Synthesis Conditions for Poly(N-vinylpyrrolidone)-block-Poly(this compound)

| Polymerization Method | Key Reagents | Purpose | Reference(s) |

|---|---|---|---|

| RAFT Polymerization | S-(2-ethyl propionate)-O-ethyl xanthate (RAFT Agent) | Control over polymer architecture. | mdpi.comnih.gov |

| AIBN (Initiator) | Radical source for polymerization. | mdpi.comnih.gov |

Diblock copolymers consisting of two different poly(vinyl ester) blocks, such as poly(this compound)-block-poly(vinyl stearate) (PVL-b-PVS), have been synthesized to explore the properties arising from combining different fatty acid side chains in a block architecture. mdpi.comsemanticscholar.orgacs.org

The synthesis of these diblock copolymers has been successfully accomplished using cobalt-mediated radical polymerization (CMRP) in a solution phase. mdpi.comsemanticscholar.orgresearchgate.net This technique provides control over the polymerization of vinyl ester monomers. researchgate.net Research has demonstrated that cobalt(II) diacetylacetonate (Co(acac)₂) effectively controls the radical polymerization of both this compound and vinyl stearate. researchgate.net Using this method, it is possible to obtain polymers with molecular weights reaching up to 15,000 g·mol⁻¹ while maintaining reasonably low polydispersity indices (PDI < 1.3). researchgate.net The synthesis can be initiated by a redox system, such as lauroyl peroxide combined with citric acid. researchgate.net The block structure is formed by sequential monomer addition, where a living poly(this compound)–Co(acac)₂ macroinitiator is first prepared and then used to initiate the polymerization of vinyl stearate. researchgate.net

While not containing this compound, the synthesis of block copolymers of vinyl acetate (VAc) and vinyl neo-decanoate (VNDc) provides a relevant example of block copolymerization involving vinyl esters of fatty or branched-chain carboxylic acids. mdpi.comacs.orgresearchgate.net

The block copolymerization of VAc and VNDc has been carried out using a disulfide, isopropylxanthic disulfide (DIP), as a mediating agent in the presence of AIBN as a radical initiator. acs.orgresearchgate.net This process operates under a controlled/"living" RAFT mechanism. acs.orgresearchgate.net Key characteristics of this controlled polymerization include a stepwise increase in the polymer's molecular weight as the reaction progresses and a final product with a relatively narrow molecular weight distribution. acs.orgresearchgate.net

The synthesis involves sequential polymerization where the block lengths can be effectively controlled by adjusting the ratio of monomer to the RAFT agent. acs.org The resulting poly(vinyl acetate)-block-poly(vinyl neo-decanoate) (PVAc-b-PVNDc) can be subsequently hydrolyzed to produce amphiphilic poly(vinyl alcohol)-block-poly(vinyl neo-decanoate) copolymers. acs.orgresearchgate.net

Synthesis of Poly(this compound)-block-Poly(vinyl stearate) Copolymers

Graft Copolymerization Involving this compound

Graft copolymers are produced by attaching polymer chains as branches onto a main polymer backbone. This compound can be incorporated into such structures, either as part of the backbone or as the grafted chains.

A process for creating graft copolymers via emulsion polymerization uses a vinyl ester/ethylene copolymer as the graft base. google.com this compound is one of the vinyl esters suitable for forming this backbone. google.com This base latex, stabilized by an anionic emulsifier, is then subjected to a grafting reaction with other monomers, for example, vinyl chloride, without the need for additional emulsifiers. google.com

Grafting of this compound onto natural polymers has also been explored. For instance, cotton that has been grafted with this compound exhibits good water-repellency properties. cnr.it Another example involves the copolymerization of this compound with N-isopropylacrylamide to form aqueous colloidal microgels, which can be viewed as a structure where poly(this compound) chains are incorporated into a crosslinked microgel network.

Grafting onto Natural Polymers (e.g., cellulose (B213188), starch)

Modification of Starch with this compound

Effects of Catalysts and Reaction Conditions on Degree of Substitution

Gradient Copolymerization

Gradient copolymerization is a sophisticated polymerization technique that allows for the creation of copolymers with a gradual change in monomer composition along the polymer chain. This architecture is distinct from random or block copolymers and can offer unique properties.

Forced-gradient copolymers of N-vinylpyrrolidone (NVP) and this compound (VL) have been synthesized to investigate the effect of polymer chain architecture on the properties of the resulting amphiphilic copolymers in aqueous solutions. researchgate.net The synthesis is typically performed using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. researchgate.net In this process, a RAFT agent, such as S-(2-ethyl propionate)-O-ethyl xanthate, is used along with a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net The reaction is often carried out in a solvent like 1,4-dioxane. researchgate.net

By controlling the addition of the monomers during the polymerization, a gradient in the composition can be achieved. For instance, one monomer can be dosed with a decreasing gradient while the other is dosed with an increasing gradient. researchgate.net This method results in copolymers that are not strictly block-like but have a gradual transition from one monomer unit to the other along the chain. researchgate.net This specific architecture influences the self-assembly behavior and solution properties of the copolymers, such as their critical micelle concentrations. It has been noted that more block-like polymer architectures, which can be achieved through forced gradient copolymerizations, are more likely to self-assemble in solution. Gradient copolymers are considered advantageous due to their potentially easier synthesis and improved solubility under certain conditions compared to block copolymers, while still retaining the ability to self-organize.

Mechanistic and Computational Studies in Vinyl Laurate Chemistry

Reaction Mechanisms in Vinyl Laurate Synthesis (e.g., transesterification pathway)

The synthesis of this compound is predominantly achieved through transesterification, a process that can be catalyzed by either enzymes or transition metal complexes.

In enzyme-catalyzed synthesis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), the reaction mechanism involves a two-step process known as the ping-pong bi-bi mechanism. The reaction typically occurs between a vinyl ester, such as vinyl acetate (B1210297), and lauric acid, or between an alcohol and this compound for the synthesis of other esters. The general lipase-catalyzed transesterification mechanism proceeds as follows researchgate.net:

Acylation: The lipase's active site serine residue attacks the carbonyl carbon of the acyl donor (e.g., vinyl acetate), forming a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group (acetaldehyde, which tautomerizes from vinyl alcohol) and forming a covalent acyl-enzyme intermediate.

Deacylation: A nucleophile, such as an alcohol (e.g., sucrose (B13894) or 1-butanol), attacks the acyl-enzyme intermediate. nih.govresearchgate.net This forms a second tetrahedral intermediate, which then breaks down to release the final ester product (e.g., sucrose laurate or butyl laurate) and regenerate the free enzyme. researchgate.net

When this compound itself is used as the acyl donor for esterifying a sugar like glucose, a similar mechanism is proposed. The non-binding electron pair of a glucose hydroxyl group attacks the carbonyl group of this compound, leading to a tetrahedral intermediate. This intermediate then decomposes, yielding the glucose ester and the vinylate leaving group. frontiersin.org

Chemically catalyzed transesterification, or transvinylation, often employs palladium-based catalysts. For instance, the reaction between lauric acid and vinyl acetate monomer can be catalyzed by a palladium complex. This is a reversible reaction where the palladium catalyst facilitates the transfer of the vinyl group from vinyl acetate to lauric acid, forming this compound and acetic acid. researchgate.net The kinetics of this reaction can be modeled to understand the influence of parameters like temperature, catalyst loading, and molar ratios on the reaction rate and equilibrium. researchgate.net

Mechanistic Aspects of this compound Polymerization (e.g., chain transfer, termination)

The polymerization of this compound proceeds via a free-radical mechanism, characteristic of vinyl esters. The reactivity of the propagating poly(vinyl ester) radical is high, which leads to a significant occurrence of side reactions, particularly chain transfer. mdpi.comresearchgate.net

Chain Transfer: This is a critical mechanistic aspect in this compound polymerization, leading to the formation of branched polymers. mdpi.com Several types of chain transfer reactions occur:

Chain Transfer to Monomer: The growing polymer radical can abstract a hydrogen atom from a monomer molecule. This terminates the growing chain and creates a new radical on the monomer, which can initiate a new chain.

Intramolecular Chain Transfer (Backbiting): The radical at the end of a growing chain can abstract a hydrogen atom from its own backbone. This results in the formation of a more stable tertiary radical along the chain, from which a branch can propagate. researchgate.net

Intermolecular Chain Transfer to Polymer: A growing radical can abstract a hydrogen atom from a neighboring, completed polymer chain. This terminates the active chain and creates a new radical site on the second polymer, leading to long-chain branching. researchgate.netopen.edu

These transfer reactions, especially backbiting and transfer to the polymer, are responsible for the branched structure of poly(this compound). researchgate.net

Termination: The termination of growing polymer chains primarily occurs through the interaction of two radicals. There are two main mechanisms for termination in free-radical polymerization:

Coupling (or Combination): Two growing polymer chain radicals combine to form a single, longer polymer chain. This mechanism leads to a significant increase in molecular weight. open.edu

In the polymerization of vinyl esters, both coupling and disproportionation can occur, influencing the final molecular weight distribution of the resulting poly(this compound). open.edu Another side reaction that affects the polymer structure is head-to-head addition, which can occur alongside the more common head-to-tail propagation. mdpi.comresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the intricacies of enzymatic reactions involving this compound at a molecular level. Conformational searches and the analysis of transition states are crucial for elucidating reaction mechanisms and the origins of enzyme selectivity. chemrxiv.orgescholarship.org

A notable application is the study of lipase-catalyzed transesterification between sucrose and this compound. nih.gov Computational conformational searches of the proposed transition states for this reaction have been performed for lipases from Candida antarctica B (CALB) and Thermomyces lanuginosus (TlL) to understand their different regioselectivities. nih.gov

Findings on Enzyme Plasticity: The studies revealed that the binding pocket of CALB adapts to the substrate's conformational changes through minor, local adjustments. In contrast, the more rigid binding pocket of TlL adapts via concerted, global motions between its subdomains. nih.gov

Structural Basis for Selectivity: This difference in adaptation rationalizes the observed specificities. CALB has a large, single pocket that accommodates both the sucrose and the lauroyl parts of the transition state, explaining its broader specificity which yields a mix of monoesters. TlL, however, has a smaller binding pocket that forces the two moieties into distinct locations, leading to high regioselectivity for a specific hydroxyl group on the sucrose molecule. nih.gov

Determining the structures and energies of transition states is fundamental to dynamic analysis, as it allows for the simulation of energy barriers that govern reaction rates and pathways. unibo.it

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of systems over time, offering insights into enzyme-substrate interactions, particularly in unconventional media like Natural Deep Eutectic Solvents (NADES). researchgate.net NADES are considered green alternatives to traditional organic solvents for biocatalysis. researchgate.netmdpi.com

MD simulations have been used to investigate the stability and activity of Candida antarctica lipase B (CALB) for the transesterification of this compound in various NADES. uantwerpen.beresearchgate.net These simulations reveal that the solvent environment significantly impacts the enzyme's structure and function.

Enzyme Stability: Simulations have shown that CALB generally retains its structural integrity in NADES, with some solvent compositions even having a stabilizing effect on the enzyme structure. uantwerpen.beresearchgate.net This stability is attributed to strong secondary interactions between the NADES components and the surface residues of the enzyme. researchgate.net

Substrate-Enzyme Interactions: The primary influence of NADES on the reaction rate appears to be related to substrate-solvent interactions (solvation energy) rather than direct denaturation of the enzyme. uantwerpen.be MD simulations studying the synthesis of glucose laurate using this compound as a substrate found that different solvents alter the volume of the lipase's substrate-binding pocket. acs.org An optimally sized pocket is crucial for the enzyme's ability to anchor the substrate effectively and maintain high catalytic efficiency. Solvents that cause the binding pocket to become either too large or too small can negatively impact the reaction yield. acs.org

The table below summarizes findings from a study that used MD simulations to analyze the effect of different solvents, including a Deep Eutectic Solvent (DES), on the substrate-binding pocket of CALB during glucose laurate synthesis.

| Solvent System | Observed Effect on Binding Pocket | Impact on Catalytic Efficiency |

|---|---|---|

| DL-Menthol/Lauric acid (2:1) DES | Maintained a suitable distance of the "leucine gating" and optimal pocket volume | High (Yield of 92.85%) |

| Choline (B1196258) chloride/Glycerol (B35011) (1:2) DES | Markedly smaller substrate-binding pocket | Low |

| Ethanol | Considerably larger substrate-binding pocket | Low |

Data sourced from a study on glucose ester synthesis. acs.org

Modeling the kinetics and thermodynamics of polymerization is essential for process optimization and control. For this compound, kinetic modeling has been applied to its synthesis reaction, providing a framework that can be extended to its polymerization. researchgate.net

A study on the palladium-catalyzed transvinylation of lauric acid with vinyl acetate to produce this compound utilized a Dynochem model to estimate kinetic and thermodynamic parameters. researchgate.net This approach allows for the prediction of optimal operating conditions by simulating the effects of variables like temperature, reactant concentrations, and catalyst loading on reaction conversion and rate.

Key Parameters from Kinetic Modeling of this compound Synthesis researchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| Forward Rate Constant (kf) | Rate of the reaction forming this compound and acetic acid. | Determines the speed of product formation. |

| Backward Rate Constant (kb) | Rate of the reverse reaction. | Determines the speed of reactant reformation. |

| Equilibrium Constant (Keq) | Ratio of forward to backward rate constants (kf/kb). | Indicates the position of equilibrium and maximum possible conversion. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Quantifies the temperature sensitivity of the reaction rate. |

Table based on concepts from kinetic modeling of the transvinylation of lauric acid. researchgate.net

The thermodynamics of polymerization are governed by the Gibbs free energy of polymerization (ΔGp), which is a function of enthalpy (ΔHp) and entropy (ΔSp). Polymerization is thermodynamically favorable only when ΔGp is negative. wiley-vch.de

Enthalpy (ΔHp): For the polymerization of vinyl monomers, the conversion of a double bond (C=C) into two single bonds (C-C) is an exothermic process, so ΔHp is negative.

Entropy (ΔSp): The polymerization process involves the conversion of many small, disordered monomer molecules into a large, more ordered polymer chain, resulting in a decrease in translational degrees of freedom. Therefore, ΔSp is also negative. wiley-vch.de

Because both terms are negative, the temperature plays a critical role. Polymerization is favored at lower temperatures where the favorable enthalpic term (|ΔHp|) outweighs the unfavorable entropic term (-TΔSp). wiley-vch.de Thermodynamic models can be used to predict phase equilibria, such as the solubility of this compound monomer in supercritical carbon dioxide, which is relevant for polymerization under such conditions. researchgate.net

Advanced Characterization Techniques for Vinyl Laurate and Its Polymers

Spectroscopic Analysis (e.g., NMR, FT-IR)

Spectroscopic methods are fundamental in identifying the chemical structure and functional groups present in both the vinyl laurate monomer and its polymeric derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for determining the composition of its copolymers.

1H NMR: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule. In derivatives synthesized from this compound, such as cellulose (B213188) laurate, the signals corresponding to the laurate moiety are clearly identifiable. rsc.org The terminal methyl group (CH₃) of the laurate chain typically appears as a triplet around 0.85–0.9 ppm. rsc.org The methylene (B1212753) groups (CH₂) of the long alkyl chain produce a large, broad multiplet signal between 1.1 and 1.35 ppm. rsc.org Protons on the β-carbon to the ester group are observed around 1.4–1.7 ppm, while protons on the α-carbon are found at approximately 2.2–2.4 ppm. rsc.org The vinyl protons of the monomer itself give characteristic signals that disappear upon polymerization.

13C NMR: Carbon-13 NMR complements 1H NMR by providing data on the carbon skeleton. For starch laurate, the carbon resonances of the fatty ester chain are clearly visible in the δ 10-35 ppm range. itb.ac.idscispace.com The carbonyl carbon (C=O) of the ester group gives a characteristic signal further downfield, typically in the range of δ 170-175 ppm. itb.ac.idscispace.com These distinct signals allow for precise structural elucidation and can be used to calculate the degree of substitution in modified natural polymers like starch or cellulose. itb.ac.idscispace.com

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ) for the Laurate Moiety in Polymers

| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |

| Terminal CH₃ | 0.85 - 0.9 | ~14.0 |

| Alkane chain (CH₂)ₙ | 1.1 - 1.35 | ~22-32 |

| β-CH₂ (to C=O) | 1.4 - 1.7 | ~24.9 |

| α-CH₂ (to C=O) | 2.2 - 2.4 | ~34.1 |

| Ester C=O | - | ~172 - 174 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a sample, confirming the incorporation of this compound into a polymer structure. The most prominent absorption bands for polymers containing laurate esters include:

C-H Stretching: Strong bands appear around 2920 and 2850 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain of the laurate group. core.ac.uk

C=O Stretching: A characteristic strong absorption band for the ester carbonyl group is observed in the region of 1750–1730 cm⁻¹. core.ac.ukresearchgate.net The presence of this peak is definitive evidence of esterification.

C-O Stretching: Bands associated with the C-O stretching of the ester linkage are visible in the 1250–1150 cm⁻¹ region. core.ac.uk

Table 2: Key FT-IR Absorption Bands for this compound Polymers

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2920 | Asymmetric Stretching | C-H (Alkyl) |

| ~2850 | Symmetric Stretching | C-H (Alkyl) |

| ~1740 | Stretching | C=O (Ester) |

| ~1455 | Bending | CH₂ |

| ~1150 | Stretching | C-O (Ester) |

Note: Data based on FT-IR analysis of starch laurate. core.ac.uk

<sup>1</sup>H NMR and <sup>13</sup>C NMR for Structural Elucidation and Compositional Analysis

Chromatographic Techniques (e.g., Size Exclusion Chromatography (SEC), HPLC)

Chromatographic techniques are essential for separating components of a mixture and determining the molecular weight and molecular weight distribution of polymers.

Size Exclusion Chromatography (SEC): SEC is the primary method used to characterize the molecular weight of poly(this compound) and its copolymers. The technique separates polymer molecules based on their hydrodynamic volume in solution. For vinyl acetate-vinyl laurate copolymers, SEC analysis is typically performed using tetrahydrofuran (B95107) (THF) as the mobile phase and a polystyrene standard for calibration. google.comgoogle.com Such analyses have determined weight-average molecular weights (Mw) for these copolymers in the range of 100,000 to 600,000 g/mol . google.comgoogle.com For other poly(vinyl ester) block copolymers, chloroform (B151607) (CHCl₃) has also been used as the carrier solvent to successfully determine molecular weight and polydispersity (Ð). mdpi.com

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques measure the physical and chemical properties of materials as a function of temperature, providing critical insights into their thermal stability and phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the decomposition temperature and thermal stability of polymers. For copolymers of N-vinyl pyrrolidone and poly(vinyl esters), TGA reveals the thermal degradation steps. For example, poly(vinyl decanoate), which is structurally similar to poly(this compound), exhibits two main decomposition steps, with the most significant mass loss occurring around 323 °C. mdpi.com TGA of poly(vinyl-acetate)-vinyl laurate (PVAc-VL) copolymers is often conducted under a nitrogen atmosphere with a heating rate of 10 °C/min over a temperature range from 30 to 800 °C. cnr.it

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as the glass transition temperature (Tg) and melting temperature (Tm). For a vinyl acetate (B1210297)/vinyl laurate copolymer (60%/40% by weight), a clear product was obtained showing two glass transition temperatures at 0°C and 38°C. google.com In block copolymers, DSC can reveal microphase separation. mdpi.com For example, amorphous block copolymers containing poly(vinyl esters) show distinct Tg values for each block, while semi-crystalline blocks, such as poly(vinyl stearate), also exhibit a melting endotherm. mdpi.com

Table 3: Thermal Properties of a Vinyl Acetate-Vinyl Laurate Copolymer

| Property | Value | Technique |

| Glass Transition Temp. (Tg₁) | 0 °C | DSC |

| Glass Transition Temp. (Tg₂) | 38 °C | DSC |

Note: Data for a composition containing 70 parts vinyl acetate homopolymer and 30 parts vinyl acetate/vinyl laurate copolymer. google.com

Microscopic Techniques (e.g., SEM)